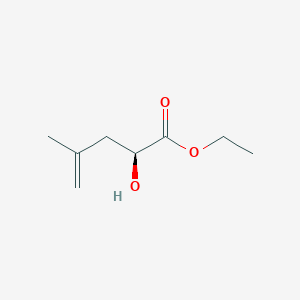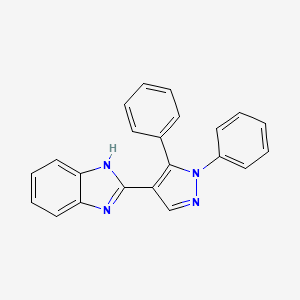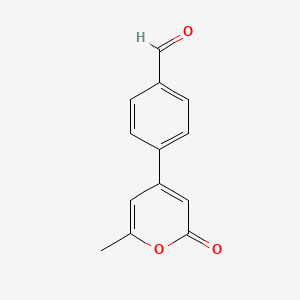![molecular formula C39H48O2 B14240622 4,5-Bis[(3,5-di-tert-butylphenyl)ethynyl]-2-methoxyphenol CAS No. 269086-10-4](/img/structure/B14240622.png)
4,5-Bis[(3,5-di-tert-butylphenyl)ethynyl]-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Bis[(3,5-di-tert-butylphenyl)ethynyl]-2-methoxyphenol is an organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of two ethynyl groups attached to 3,5-di-tert-butylphenyl rings, along with a methoxy group and a phenol moiety. The compound’s structure imparts significant steric hindrance and electronic effects, making it an interesting subject for research in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis[(3,5-di-tert-butylphenyl)ethynyl]-2-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-di-tert-butylphenylacetylene and 2-methoxyphenol.
Sonogashira Coupling Reaction: The key step involves a Sonogashira coupling reaction, where 3,5-di-tert-butylphenylacetylene is coupled with 2-methoxyphenol in the presence of a palladium catalyst, copper iodide, and a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Bis[(3,5-di-tert-butylphenyl)ethynyl]-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to form quinone derivatives.
Reduction: The ethynyl groups can be reduced to form alkenyl or alkyl derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alkenyl or alkyl derivatives.
Substitution: Various substituted phenol derivatives.
Aplicaciones Científicas De Investigación
4,5-Bis[(3,5-di-tert-butylphenyl)ethynyl]-2-methoxyphenol has several scientific research applications:
Material Science: The compound’s unique structure makes it a potential candidate for the development of organic semiconductors and light-emitting materials.
Antioxidants: The phenol moiety imparts antioxidant properties, making it useful in the stabilization of polymers and other materials.
Catalysis: The compound can be used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Biological Studies: Its antioxidant properties also make it a subject of interest in biological studies related to oxidative stress and cellular protection.
Mecanismo De Acción
The mechanism of action of 4,5-Bis[(3,5-di-tert-butylphenyl)ethynyl]-2-methoxyphenol primarily involves its antioxidant properties. The phenol moiety can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. The compound’s bulky tert-butyl groups provide steric protection, enhancing its stability and effectiveness as an antioxidant.
Comparación Con Compuestos Similares
Similar Compounds
Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine: Similar in structure but contains a phosphine group instead of a phenol moiety.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Contains a formyl group instead of ethynyl groups.
4,4′-Di-tert-butylbiphenyl: Lacks the ethynyl and methoxy groups but has similar steric hindrance due to tert-butyl groups.
Uniqueness
4,5-Bis[(3,5-di-tert-butylphenyl)ethynyl]-2-methoxyphenol is unique due to the combination of ethynyl groups, methoxy group, and phenol moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high stability and antioxidant activity.
Propiedades
Número CAS |
269086-10-4 |
|---|---|
Fórmula molecular |
C39H48O2 |
Peso molecular |
548.8 g/mol |
Nombre IUPAC |
4,5-bis[2-(3,5-ditert-butylphenyl)ethynyl]-2-methoxyphenol |
InChI |
InChI=1S/C39H48O2/c1-36(2,3)30-18-26(19-31(24-30)37(4,5)6)14-16-28-22-34(40)35(41-13)23-29(28)17-15-27-20-32(38(7,8)9)25-33(21-27)39(10,11)12/h18-25,40H,1-13H3 |
Clave InChI |
IFQLQWCHSHBWCO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1)C#CC2=CC(=C(C=C2C#CC3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)OC)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole](/img/structure/B14240543.png)
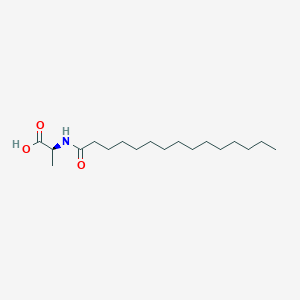
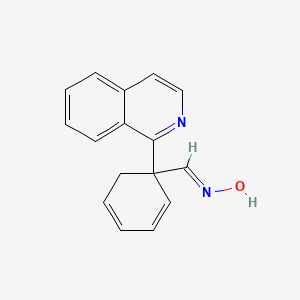
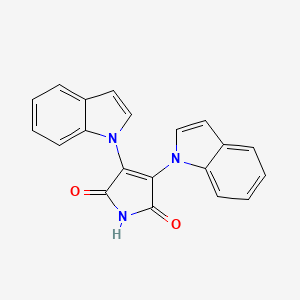
![4-[2-(4-chlorophenyl)-4-(3-phenoxyphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B14240553.png)
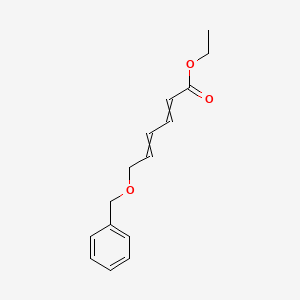

![5-[4-(trifluoromethoxy)phenyl]-2H-tetrazole](/img/structure/B14240570.png)
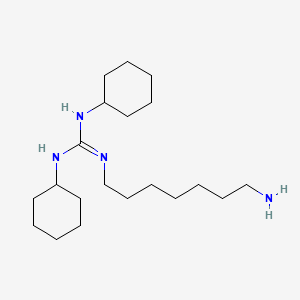
![1H-Inden-1-one, 2-[2-(dimethylamino)ethyl]-2,3-dihydro-5-methyl-](/img/structure/B14240578.png)
![7-Amino-3H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid](/img/structure/B14240579.png)
